molecular formula C25H29N3O4 B14967119 N-(4-carbamoylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(4-carbamoylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14967119
M. Wt: 435.5 g/mol
InChI Key: MRYHALHCOUPZQA-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic spirocyclic compound characterized by a unique spiro[cyclohexane-1,3'-isoquinoline] core. Key structural features include:

  • A carbamoylphenyl substituent at the N-position of the isoquinoline ring.
  • A 2-methoxyethyl group at the 2'-position of the spiro system.
  • A carboxamide moiety at the 4'-position.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H29N3O4/c1-32-16-15-28-24(31)20-8-4-3-7-19(20)21(25(28)13-5-2-6-14-25)23(30)27-18-11-9-17(10-12-18)22(26)29/h3-4,7-12,21H,2,5-6,13-16H2,1H3,(H2,26,29)(H,27,30)

InChI Key

MRYHALHCOUPZQA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[cyclohexane-isoquinoline] Derivatives

The closest analogs share the spiro[cyclohexane-1,3'-isoquinoline] core but differ in substituents:

Compound Name Substituents (Position) Key Functional Groups Physical Properties Reference
Target Compound 4-carbamoylphenyl (N), 2'-methoxyethyl, 4'-carboxamide Carbamoyl, carboxamide, methoxyethyl Not reported N/A
1'-Oxo-2'-phenyl-spiro[cyclohexane-isoquinoline]-4'-carboxylic acid 2'-phenyl, 4'-carboxylic acid Carboxylic acid, phenyl Commercial availability noted
2'-(2-Methoxyphenyl)-spiro-pyrroloisoquinoline-3'-carbonitrile 2'-methoxyphenyl, 3'-carbonitrile Methoxy, nitrile Mp: 162–164°C; IR: 1249, 1647 cm⁻¹

Key Observations :

  • The carboxylic acid in may enhance solubility compared to the carboxamide in the target compound, but reduce membrane permeability.
  • The methoxyethyl group in the target compound could improve metabolic stability over simple methoxy substituents (e.g., ) by reducing oxidative demethylation .
Carboxamide-Containing Analogues

Compounds with aromatic carboxamide motifs exhibit diverse bioactivities:

Compound Name Core Structure Substituents Reported Bioactivity Reference
Target Compound Spiro[cyclohexane-isoquinoline] 4-carbamoylphenyl, 2-methoxyethyl Not reported N/A
WAY 100635 Cyclohexane-carboxamide Piperazinyl, pyridinyl 5-HT1A antagonist (IC₅₀ = 0.9–1.7 nM)
N-(4-Sulfamoylphenyl)-chromene-carboxamide Chromene Sulfamoylphenyl Synthesized via reflux in acetic acid (yield: 86%)
VM-2 (Biphenyl-carboxamide) Biphenyl Methoxyphenyl, nitrate ester Mp: 112–115°C; IR: 3061, 3325 cm⁻¹

Key Observations :

  • Nitrate esters (e.g., ) introduce redox activity absent in the target compound, which could influence pharmacokinetics.
Substituent Effects on Physicochemical Properties

Substituent polarity and steric effects influence solubility and bioavailability:

Functional Group Example Compound Polarity Solubility Inference Reference
Carbamoylphenyl Target Compound Moderate Likely soluble in polar aprotic solvents (e.g., DMF)
Sulfamoylphenyl High Higher water solubility
Nitrile Low Poor solubility in aqueous media
Carboxylic Acid High Enhanced solubility in basic buffers

Key Observations :

  • The target compound’s carbamoylphenyl group balances moderate polarity, suggesting compatibility with both organic and aqueous phases.
  • Methoxyethyl may act as a solubilizing group, akin to polyethylene glycol (PEG) chains, though direct evidence is lacking.
Spectroscopic Characterization
  • NMR: Spiro systems (e.g., ) show distinct shifts for cyclohexane (δ 1.2–2.5 ppm) and isoquinoline protons (δ 7.0–8.5 ppm). Substituents like methoxyethyl may split signals (e.g., δ 3.3–3.7 ppm for CH₂ groups) .
  • MS : Carboxamides often exhibit [M+H]⁺ peaks (e.g., m/z 336.2 in ), with HRMS confirming molecular formulas.

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